N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound belonging to the benzothiazole family
Mechanism of Action
Target of Action
Similar compounds have been known to targetcyclooxygenase enzymes (COX-1 and COX-2) .
Mode of Action
Related compounds have shown to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in inflammation. By inhibiting these enzymes, the compound may reduce inflammation.
Biochemical Pathways
Based on the known targets, it can be inferred that the compound likely affects thearachidonic acid pathway , which is responsible for the production of prostaglandins and other inflammatory mediators.
Result of Action
Related compounds have shown significantanti-inflammatory activities . They have demonstrated excellent COX-2 selectivity index values and even showed inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 2-chlorobenzo[d]thiazole. Subsequent nitration and alkylation reactions introduce the nitro group and the pyridin-2-ylmethyl group, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like iron powder or tin chloride.
Substitution: Using nucleophilic substitution reactions with appropriate nucleophiles.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness: N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide stands out due to its specific substitution pattern, which may confer unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-16-8-4-9-17-18(16)23-20(29-17)24(12-14-6-1-2-10-22-14)19(26)13-5-3-7-15(11-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJYKCCXHJOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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